![molecular formula C14H19N5O5 B12684800 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate CAS No. 87970-06-7](/img/structure/B12684800.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is a complex organic compound that features a purine base attached to a sugar moiety, which is further esterified with butanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Glycosylation: The purine base is then glycosylated with a sugar moiety, such as ribose, under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to carry out the multi-step synthesis efficiently.
Purification: Employing techniques such as column chromatography and crystallization to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the purine base can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution Products: Different analogs formed by substituting the amino group with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Analog Compounds: Used as a precursor in the synthesis of various analog compounds for research purposes.
Study of Reaction Mechanisms: Employed in studying the mechanisms of different chemical reactions.
Biology
Nucleic Acid Research: Utilized in the study of nucleic acid structures and functions.
Enzyme Inhibition Studies: Used to investigate the inhibition of specific enzymes involved in nucleic acid metabolism.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific nucleic acid sequences.
Industry
Biotechnology: Employed in various biotechnological applications, including the synthesis of nucleic acid analogs.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and affecting the synthesis and function of nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Inosine: A nucleoside formed by hypoxanthine and ribose.
Guanosine: A nucleoside consisting of guanine and ribose.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is unique due to its esterification with butanoic acid, which imparts distinct chemical and biological properties compared to other nucleosides. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy.
Propiedades
Número CAS |
87970-06-7 |
|---|---|
Fórmula molecular |
C14H19N5O5 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)24-11-10(22)7(4-20)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,20,22H,2-4H2,1H3,(H2,15,16,17)/t7-,10-,11+,14-/m1/s1 |
Clave InChI |
ZFVXOVJSEIPINR-BKWHQTBESA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
CCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

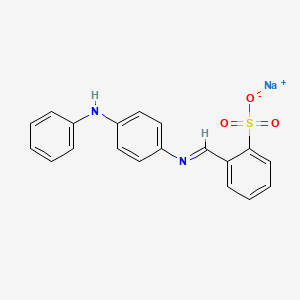



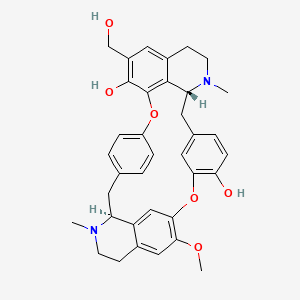
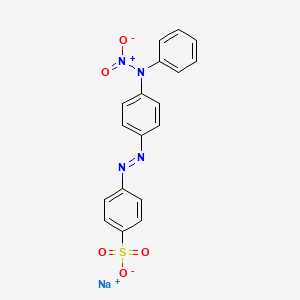
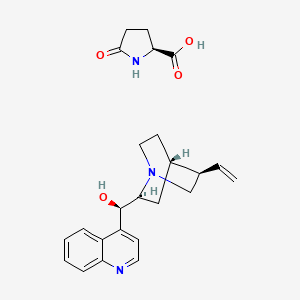
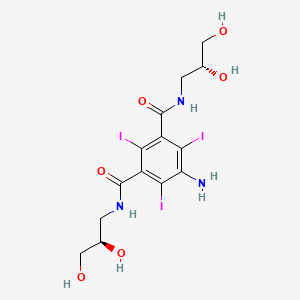
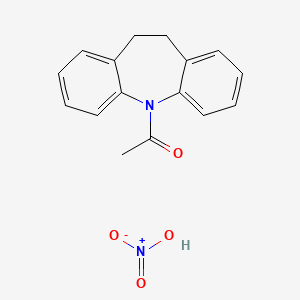
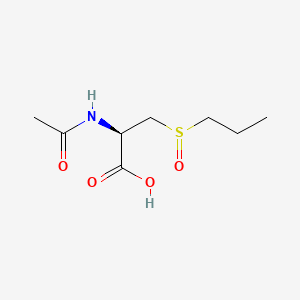
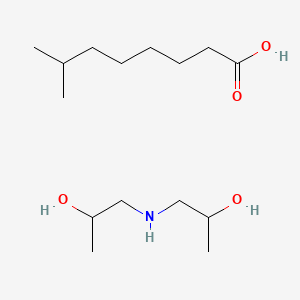
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
